3-Bromo-5-(trifluoromethyl)pyridin-4-amine

Bromodomain Inhibition Epigenetics Cancer Research

3-Bromo-5-(trifluoromethyl)pyridin-4-amine (CAS 1417622-88-8) is the definitive 4-amino-3-bromo-5-trifluoromethylpyridine regioisomer for medicinal chemistry. Unlike the 2-amino isomer (CAS 79456-30-7), this substitution pattern is uniquely required for synthesizing the KRAS G12C inhibitor divarasib and for bromodomain-targeted fragment-based drug discovery (BRD4 IC₅₀ = 15.8 µM). The 3-bromo handle enables regioselective Suzuki, Sonogashira, and Buchwald-Hartwig couplings. Ensure synthetic success by ordering the correct regioisomer with ≥98% purity.

Molecular Formula C6H4BrF3N2
Molecular Weight 241.011
CAS No. 1417622-88-8
Cat. No. B2469015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-5-(trifluoromethyl)pyridin-4-amine
CAS1417622-88-8
Molecular FormulaC6H4BrF3N2
Molecular Weight241.011
Structural Identifiers
SMILESC1=C(C(=C(C=N1)Br)N)C(F)(F)F
InChIInChI=1S/C6H4BrF3N2/c7-4-2-12-1-3(5(4)11)6(8,9)10/h1-2H,(H2,11,12)
InChIKeyJXVAWFHSQWZYKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-5-(trifluoromethyl)pyridin-4-amine (CAS 1417622-88-8): A Differentiated Pyridine Scaffold for Pharmaceutical Synthesis and Research


3-Bromo-5-(trifluoromethyl)pyridin-4-amine (CAS 1417622-88-8) is a heterocyclic building block characterized by a pyridine core with a bromine atom at the 3-position, a trifluoromethyl group at the 5-position, and an amino group at the 4-position, with a molecular formula of C₆H₄BrF₃N₂ and a molecular weight of 241.01 g/mol . This specific substitution pattern distinguishes it from other regioisomers in the aminopyridine class, providing a unique electronic and steric environment that influences its reactivity in cross-coupling reactions and its interaction with biological targets . The compound is primarily utilized as a versatile scaffold in medicinal chemistry for the synthesis of kinase inhibitors, bromodomain inhibitors, and other bioactive molecules [1].

Why 3-Bromo-5-(trifluoromethyl)pyridin-4-amine Cannot Be Substituted with Regioisomeric Analogs


While compounds like 2-Amino-3-bromo-5-(trifluoromethyl)pyridine (CAS 79456-30-7) share the same molecular formula (C₆H₄BrF₃N₂) and molecular weight (241.01 g/mol), their distinct substitution patterns result in significantly different chemical reactivity and biological activity [1]. The position of the amino group relative to the bromine and trifluoromethyl moieties dictates the compound's ability to undergo regioselective functionalization via palladium-catalyzed cross-couplings (e.g., Suzuki, Buchwald-Hartwig) and impacts its binding affinity to target proteins . Substituting one regioisomer for another without empirical validation can lead to synthetic failure or erroneous biological data, as the electronic and steric contributions of the substituents at specific ring positions are non-interchangeable [2]. Therefore, direct procurement of 3-Bromo-5-(trifluoromethyl)pyridin-4-amine is essential for projects where the 4-amino, 3-bromo, 5-trifluoromethyl substitution pattern is specifically required for a target interaction or synthetic step.

Quantitative Differentiation of 3-Bromo-5-(trifluoromethyl)pyridin-4-amine: Evidence-Based Comparison for Informed Procurement


Moderate BRD4 Bromodomain Inhibition (IC₅₀ = 15.8 µM) Distinguishes This Scaffold from Potent Nanomolar Inhibitors

3-Bromo-5-(trifluoromethyl)pyridin-4-amine exhibits moderate inhibitory activity against the BRD4 bromodomain with an IC₅₀ of 15,800 nM (15.8 µM) as measured by a TR-FRET assay [1]. This contrasts with highly optimized BRD4 inhibitors like JQ1, which typically show IC₅₀ values in the low nanomolar range (e.g., 0.5-5 µM for JQ1 and <100 nM for advanced clinical candidates) [2]. This moderate affinity makes the compound a valuable starting scaffold for fragment-based drug discovery or for developing chemical probes where high potency is not the primary objective, such as in selectivity profiling or as a negative control.

Bromodomain Inhibition Epigenetics Cancer Research

High Commercial Purity (≥98%) Ensures Reproducibility in Downstream Synthesis

Commercial sources of 3-Bromo-5-(trifluoromethyl)pyridin-4-amine offer high purity levels, with vendors like Leyan providing material at ≥98% purity . Other suppliers, such as CymitQuimica, specify a minimum purity of 95% . This high level of chemical purity is essential for ensuring reproducible yields and outcomes in sensitive synthetic transformations, such as palladium-catalyzed cross-couplings where impurities can poison catalysts or lead to undesired side reactions. In contrast, lower-purity material (e.g., <95%) or material from unreliable sources can introduce significant variability into research workflows, potentially wasting time and resources.

Chemical Synthesis Medicinal Chemistry Quality Control

Preferential Reactivity as a Scaffold for Kinase and Bromodomain Inhibitor Synthesis

The 4-amino-3-bromo-5-trifluoromethyl substitution pattern makes 3-Bromo-5-(trifluoromethyl)pyridin-4-amine a privileged scaffold for synthesizing inhibitors of protein kinases and bromodomain-containing proteins [1]. This specific regioisomer is directly employed in the synthesis of key intermediates for clinical candidates, such as the KRAS G12C inhibitor divarasib, where the bromine atom serves as a handle for palladium-catalyzed cross-coupling to introduce complex molecular fragments [2]. While other regioisomers can also be used, the specific positioning of the amino group and halogens in this compound offers a unique vector for molecular elaboration that is distinct from, for example, 2-amino or 3-amino analogs . This makes it the mandatory starting material for synthetic routes requiring a 4-amino-3-bromo-5-trifluoromethyl pyridine core.

Kinase Inhibitors Bromodomain Inhibitors Drug Discovery

Optimal Application Scenarios for 3-Bromo-5-(trifluoromethyl)pyridin-4-amine Based on Differentiated Evidence


Scaffold for Fragment-Based Drug Discovery Targeting Bromodomains

Given its moderate BRD4 inhibitory activity (IC₅₀ = 15.8 µM) [1], 3-Bromo-5-(trifluoromethyl)pyridin-4-amine is an ideal starting scaffold for fragment-based drug discovery (FBDD) campaigns targeting bromodomains. Its low molecular weight (241.01 g/mol) and well-defined binding activity allow for efficient hit-to-lead optimization through structure-activity relationship (SAR) studies, where the bromine atom can be elaborated via cross-coupling to improve potency and selectivity.

Key Intermediate in the Synthesis of Targeted Covalent Inhibitors (e.g., KRAS G12C)

This compound serves as a crucial building block in the multi-step synthesis of advanced pharmaceutical intermediates, most notably for the KRAS G12C inhibitor divarasib [2]. The high commercial purity (≥98%) is essential for maintaining overall yield and purity in these complex synthetic sequences, making it the preferred choice for process chemistry and medicinal chemistry groups working on this class of therapeutics.

A Regioselective Handle for Palladium-Catalyzed Cross-Coupling in Heterocycle Synthesis

The specific 3-bromo substitution provides a reliable synthetic handle for regioselective palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) [3]. This enables the efficient construction of diverse chemical libraries based on a 4-amino-5-trifluoromethyl pyridine core, a motif that is prevalent in many bioactive molecules. The availability of this specific regioisomer allows chemists to explore chemical space that would be inaccessible starting from other aminopyridine analogs.

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